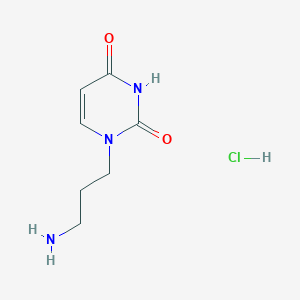
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BDP or benzodiazepine receptor ligand and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Anti-inflammatory and Anti-ulcerogenic Activities
- Design and Synthesis for Therapeutic Strategies : A study by El-Nezhawy et al. (2013) focused on the design, synthesis, and pharmacological evaluation of novel benzimidazole derivatives as orally bioavailable anti-inflammatory agents with concurrent anti-ulcerogenic activity. These compounds, particularly those containing substituted pyrid-2-yl moiety and polyhydroxy sugar conjugated to the N-benzimidazole moiety, displayed significant anti-inflammatory activities comparable to diclofenac but without the gastric side effects, suggesting their promise in therapeutic strategies where gastric side effects are a limitation El-Nezhawy et al., 2013.
Synthesis and Biological Activity Prediction
- Novel Bicyclic Systems and Biological Activity Prediction : Research by Kharchenko et al. (2008) on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems provided structural confirmation through various spectroscopic methods and presented the results of a prediction of the biological activity of the synthesized compounds Kharchenko et al., 2008.
Material Science Applications
- Synthesis of Soluble and Thermally Stable Polyimides : Ghaemy and Alizadeh (2009) reported the synthesis of novel unsymmetrical diamine monomers containing triaryl imidazole pendant groups, leading to the development of polyimides with excellent solubility in aprotic polar solvents and high thermal stability. These materials show promise in various applications due to their inherent viscosity and thermal properties Ghaemy & Alizadeh, 2009.
Photophysical and Photochemical Properties
- Photochromic Benzimidazol[1,2a]pyrrolidin-2-ones : Kose and Orhan (2006) synthesized novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones that exhibit thermally stable highly colored photochromes. These compounds have potential applications in photochromic materials and devices due to their unique photochromic properties Kose & Orhan, 2006.
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-13-7-8-17(25-2)16(10-13)22-11-12(9-18(22)23)19-20-14-5-3-4-6-15(14)21-19/h3-8,10,12H,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZHIADFBSMXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2853732.png)
![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)




![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2853741.png)
![N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B2853742.png)


![1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2853745.png)